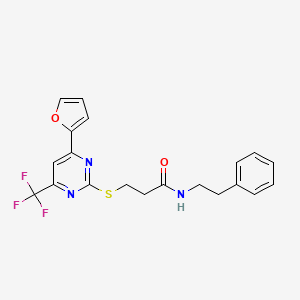![molecular formula C25H29NO3 B11575593 cyclohexyl{1-[3-(2-methoxyphenoxy)propyl]-1H-indol-3-yl}methanone](/img/structure/B11575593.png)
cyclohexyl{1-[3-(2-methoxyphenoxy)propyl]-1H-indol-3-yl}methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-CYCLOHEXANECARBONYL-1-[3-(2-METHOXYPHENOXY)PROPYL]-1H-INDOLE is a synthetic compound that belongs to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is known for its potential biological activities and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The regioselective construction of enol triflates from 2-azabicyclo[3.3.1]nonane ketones and indolizations of the resulting ene-hydrazides are key steps in the synthesis .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domainand Vitas M Chemical Limited .
Chemical Reactions Analysis
Types of Reactions
3-CYCLOHEXANECARBONYL-1-[3-(2-METHOXYPHENOXY)PROPYL]-1H-INDOLE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The conditions vary depending on the desired reaction and product.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound.
Scientific Research Applications
3-CYCLOHEXANECARBONYL-1-[3-(2-METHOXYPHENOXY)PROPYL]-1H-INDOLE has diverse scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-CYCLOHEXANECARBONYL-1-[3-(2-METHOXYPHENOXY)PROPYL]-1H-INDOLE involves its interaction with specific molecular targets and pathways. The indole ring system allows it to bind with high affinity to multiple receptors, influencing various biological processes . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone produced by the degradation of tryptophan in higher plants.
Benzimidazole derivatives: Known for their diverse biological and clinical applications.
Uniqueness
3-CYCLOHEXANECARBONYL-1-[3-(2-METHOXYPHENOXY)PROPYL]-1H-INDOLE is unique due to its specific structure, which combines the indole ring with cyclohexanecarbonyl and methoxyphenoxypropyl groups. This unique combination imparts distinct biological activities and chemical properties, making it valuable for various research applications.
Properties
Molecular Formula |
C25H29NO3 |
|---|---|
Molecular Weight |
391.5 g/mol |
IUPAC Name |
cyclohexyl-[1-[3-(2-methoxyphenoxy)propyl]indol-3-yl]methanone |
InChI |
InChI=1S/C25H29NO3/c1-28-23-14-7-8-15-24(23)29-17-9-16-26-18-21(20-12-5-6-13-22(20)26)25(27)19-10-3-2-4-11-19/h5-8,12-15,18-19H,2-4,9-11,16-17H2,1H3 |
InChI Key |
DDICQXNSDBKREN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1OCCCN2C=C(C3=CC=CC=C32)C(=O)C4CCCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-fluorophenyl)-3-methyl-6-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11575516.png)
![(5Z)-5-[(2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]-2-[4-(pentyloxy)phenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11575522.png)
![(2E)-2-(1H-benzimidazol-2-yl)-3-[2-(4-ethylphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile](/img/structure/B11575523.png)
![3-Methoxy-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]benzonitrile](/img/structure/B11575527.png)
![1-(4-Ethylphenyl)-6,7-dimethyl-2-(5-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11575532.png)
![1-[6-(3,4-dimethoxyphenyl)-3-(methylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]propan-1-one](/img/structure/B11575542.png)


![Propan-2-yl 2-[([1,2,4]triazolo[1,5-a]pyrimidin-2-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11575555.png)
![N-(1-Isopropyl-2-methyl-propyl)-2-(2-oxo-2H-benzo[cd]indol-1-yl)-acetamide](/img/structure/B11575560.png)
![(2Z)-6-(4-chlorobenzyl)-2-(2,5-dimethoxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11575565.png)
![5-(4-Chlorophenyl)-7-methoxy-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11575566.png)
![2-[(4-tert-butylphenoxy)methyl]-1-(3-phenoxypropyl)-1H-benzimidazole](/img/structure/B11575569.png)
![[3-Amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-2-yl](4-methylpiperidin-1-yl)methanone](/img/structure/B11575580.png)
